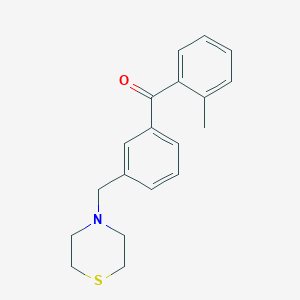

2-Methyl-3'-thiomorpholinomethylbenzophenone

Description

2-Methyl-3'-thiomorpholinomethylbenzophenone is a benzophenone derivative featuring a methyl group at the 2-position and a thiomorpholinomethyl substituent at the 3'-position. The compound’s synthesis and characterization likely involve crystallographic techniques (e.g., SHELX programs for structural refinement ), though direct evidence is lacking.

Properties

IUPAC Name |

(2-methylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS/c1-15-5-2-3-8-18(15)19(21)17-7-4-6-16(13-17)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSCTRYMFMCZGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643350 | |

| Record name | (2-Methylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-72-6 | |

| Record name | Methanone, (2-methylphenyl)[3-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Methyl-3'-thiomorpholinomethylbenzophenone is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H20N2OS

- Molecular Weight : 304.43 g/mol

This compound features a benzophenone core with a thiomorpholine moiety, which is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression.

- Cellular Effects : Studies suggest that it may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against a range of bacteria and fungi. |

| Anticancer | Induces apoptosis in various cancer cell lines. |

| Anti-inflammatory | Modulates inflammatory pathways, reducing cytokine production. |

Case Studies and Research Findings

-

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated significant inhibition of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations in the low micromolar range. -

Anticancer Properties

In vitro studies demonstrated that the compound induces cell death in human breast cancer (MCF-7) and lung cancer (A549) cell lines. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound, suggesting its potential as an anticancer agent. -

Anti-inflammatory Effects

Research highlighted the ability of this compound to reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

When compared to other benzophenone derivatives, this compound exhibits distinct biological activities due to its unique thiomorpholine structure.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | High | High | Enzyme inhibition, receptor modulation |

| Benzophenone derivative A | Moderate | Low | Unknown |

| Benzophenone derivative B | Low | Moderate | Apoptosis induction |

Comparison with Similar Compounds

Structural Comparison with Analogous Thiomorpholine Derivatives

Thiomorpholine-containing compounds exhibit structural diversity, with variations in substituents and backbone frameworks influencing their properties. Below is a comparative analysis with two structurally related compounds from the evidence:

Key Observations :

- The benzophenone core distinguishes the target compound from the opioid (Thiophene fentanyl) and the dione-containing analog.

- The thiomorpholine group in all three compounds introduces sulfur-based polarity, but its positioning (e.g., as a substituent vs. part of a fused ring) alters molecular geometry and interactions.

Physicochemical Properties and Computational Data

Computational properties for 4-(2-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione provide a benchmark for comparison:

The benzophenone moiety likely enhances hydrophobicity (higher XLogP3) compared to the chlorophenyl-dione analog. Increased rotatable bonds in the target compound suggest greater conformational flexibility, which may impact pharmacokinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.